molecular formula C16H17N3O2S B11799870 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

Cat. No.: B11799870
M. Wt: 315.4 g/mol
InChI Key: RRLUQLVSFCFUGL-UHFFFAOYSA-N
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Description

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole core. The introduction of the 4-ethylphenyl and 5-methyl groups is achieved through selective alkylation reactions. The final step involves the attachment of the propanoic acid moiety through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazole derivatives.

Scientific Research Applications

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, and the disruption of cellular processes in cancer cells, resulting in apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl)propanoic acid
  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Uniqueness

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiazolo[3,2-b][1,2,4]triazole core with the 4-ethylphenyl and 5-methyl groups enhances its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

3-[6-(4-ethylphenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid

InChI

InChI=1S/C16H17N3O2S/c1-3-11-4-6-12(7-5-11)15-10(2)22-16-17-13(18-19(15)16)8-9-14(20)21/h4-7H,3,8-9H2,1-2H3,(H,20,21)

InChI Key

RRLUQLVSFCFUGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=NC(=NN23)CCC(=O)O)C

Origin of Product

United States

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